Afobazol
Overview
Description
Afobazol, also known as Fabomotizole, is an anxiolytic drug that was launched in Russia in the early 2000s . It is known for its anxiolytic and neuroprotective effects without any sedative or muscle relaxant actions .
Synthesis Analysis
The synthesis of Afobazol involves complex neurochemical effects, particularly on the level of monoamines and their metabolites in mice with various emotional phenotypes with serotonin deficit .Molecular Structure Analysis
Afobazol’s molecular formula is C15H21N3O2S, and it has a molar mass of 307.41 g·mol −1 . It is a dihydroimidazobenzodiazepine derivative .Chemical Reactions Analysis
Afobazol has been studied for its neurochemical effects, particularly on the level of monoamines and their metabolites in mice with various emotional phenotypes with serotonin deficit .Physical And Chemical Properties Analysis
The physical and chemical properties of Afobazol have been studied, particularly in relation to its cytoprotective properties .Scientific Research Applications
1. Neuropharmacology: Ischemic Stroke Treatment
- Summary of Application : Afobazole, a sigma receptor agonist, has been shown to reduce neuronal and glial cell injury following ischemia and acidosis, which play important roles following an ischemic stroke .
- Methods of Application : Experiments were carried out on isolated microglia from neonatal rats and cortical neurons from embryonic rats . Prolonged exposure to in vitro ischemia resulted in microglial cell death .
- Results : Incubation of cells with afobazole during ischemia decreased the number of microglia expressing both Bax and caspase-3, and increased cells expressing Bcl-2, which resulted in a concomitant enhancement in cell survival .
2. Neuropharmacology: Parkinson’s Disease Treatment
- Summary of Application : Afobazole slows down the progression of neuronal damage in a 6-hydroxidodamine (6-OHDA) model of Parkinson’s disease due to the activation of chaperone Sigma1R .
- Methods of Application : Male ICR mice received a unilateral 6-OHDA lesion of the striatum. Fourteen days after the surgery, mice were treated with afobazole .
- Results : The deferred administration of afobazole restored the intrastriatal dopamine content in the 6-OHDA-lesioned striatum and facilitated motor behavior in rotarod tests .
3. Cardiology: Chronic Heart Disease Treatment
- Summary of Application : Afobazole prevented the development of pathological remodeling of the myocardium, maintained its inotropic function, and decreased the plasma level of brain natriuretic peptide, a known biochemical marker of chronic heart disease failure .
4. Neurochemistry: Monoamines
- Summary of Application : Afobazole influenced the parameters of dopaminergic neurotransmission by decreasing the level of DOPAC and the DOPAC/DA ratio in the hypothalamus and striatum of both strains .
5. Neuropharmacology: Long-Term Ischemia Exposure
- Summary of Application : Afobazole, a sigma receptor agonist, has been shown to modulate microglial, but not neuronal, apoptotic gene expression in response to long-term ischemia exposure .
- Methods of Application : Experiments were carried out on isolated microglia from neonatal rats and cortical neurons from embryonic rats . Prolonged exposure to in vitro ischemia resulted in microglial cell death .
- Results : Incubation of cells with afobazole during ischemia decreased the number of microglia expressing both Bax and caspase-3, and increased cells expressing Bcl-2, which resulted in a concomitant enhancement in cell survival .
6. Endocrinology: Diabetes Treatment
- Summary of Application : Previous in vitro and in vivo studies revealed the neuroprotective effect of anxiolytic Afobazole. Based on similarities in the regulation of functions of neurons and β cells, the effect of Afobazole on streptozotocin (STZ) model of type 2 diabetes was studied .
7. Neuropharmacology: Long-Term Ischemia Exposure
- Summary of Application : Afobazole, a sigma receptor agonist, has been shown to modulate microglial, but not neuronal, apoptotic gene expression in response to long-term ischemia exposure .
- Methods of Application : Experiments were carried out on isolated microglia from neonatal rats and cortical neurons from embryonic rats . Prolonged exposure to in vitro ischemia resulted in microglial cell death .
- Results : Incubation of cells with afobazole during ischemia decreased the number of microglia expressing both Bax and caspase-3, and increased cells expressing Bcl-2, which resulted in a concomitant enhancement in cell survival .
8. Neurochemistry: Monoamines
Safety And Hazards
Afobazol is known for its favorable safety and tolerability profile. Unlike benzodiazepines and other classical anxiolytics, which often cause sedation, cognitive impairment, and dependence, Afobazol does not cause these side effects . It is used to reduce and eliminate anxiety, intensity, somatic, autonomic, and cognitive violations .
Future Directions
Afobazol has shown potential in reducing neuronal and glial cell injury following ischemia and acidosis, which are important roles following an ischemic stroke . Its unique combination of anxiolytic and cognitive-enhancing properties warrants further investigation and development to exploit its therapeutic potential fully .
properties
IUPAC Name |
4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSRFAUFQZYTOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938369 | |
Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Afobazole hydrochloride | |
CAS RN |
189638-30-0, 173352-39-1 | |
Record name | Afobazole dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189638-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((2-Morpholino)ethylthio)-5-ethoxybenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FABOMOTIZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDO6HX6NZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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